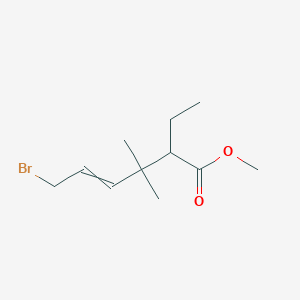
Methyl 6-bromo-2-ethyl-3,3-dimethylhex-4-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-bromo-2-ethyl-3,3-dimethylhex-4-enoate is an organic compound with a complex structure that includes a bromine atom, an ester functional group, and a double bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-bromo-2-ethyl-3,3-dimethylhex-4-enoate typically involves multiple steps. One common method is the bromination of a precursor compound, followed by esterification. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The esterification step can be achieved using methanol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 6-bromo-2-ethyl-3,3-dimethylhex-4-enoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Oxidation and Reduction: The ester group can be reduced to an alcohol, or the compound can be oxidized to form different functional groups.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution for hydroxyl substitution.
Addition: Hydrogen gas (H₂) with a palladium catalyst for hydrogenation.
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Major Products
Substitution: Formation of alcohols, amines, or thiols depending on the nucleophile.
Addition: Formation of saturated compounds or halogenated derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Wissenschaftliche Forschungsanwendungen
Methyl 6-bromo-2-ethyl-3,3-dimethylhex-4-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl 6-bromo-2-ethyl-3,3-dimethylhex-4-enoate depends on the specific reaction it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In addition reactions, the double bond reacts with electrophiles to form new bonds. The ester group can participate in hydrolysis or transesterification reactions, involving nucleophilic attack on the carbonyl carbon.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 6-bromo-2-ethylhexanoate: Similar structure but lacks the double bond.
Ethyl 6-bromo-2-ethyl-3,3-dimethylhex-4-enoate: Similar structure but with an ethyl ester group instead of a methyl ester.
6-Bromo-2-ethyl-3,3-dimethylhex-4-enoic acid: Similar structure but with a carboxylic acid group instead of an ester.
Uniqueness
Methyl 6-bromo-2-ethyl-3,3-dimethylhex-4-enoate is unique due to the presence of both a bromine atom and a double bond in its structure, which provides distinct reactivity patterns compared to its analogs. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.
Eigenschaften
CAS-Nummer |
60683-84-3 |
|---|---|
Molekularformel |
C11H19BrO2 |
Molekulargewicht |
263.17 g/mol |
IUPAC-Name |
methyl 6-bromo-2-ethyl-3,3-dimethylhex-4-enoate |
InChI |
InChI=1S/C11H19BrO2/c1-5-9(10(13)14-4)11(2,3)7-6-8-12/h6-7,9H,5,8H2,1-4H3 |
InChI-Schlüssel |
KWGDDYQUSDMGHX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=O)OC)C(C)(C)C=CCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4,6-Bis(dodecyloxy)-1,3,5-triazin-2-yl]propanedinitrile](/img/structure/B14614258.png)
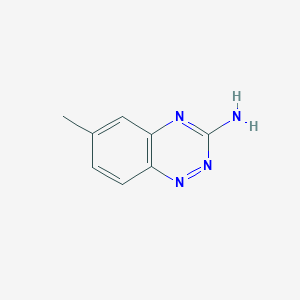


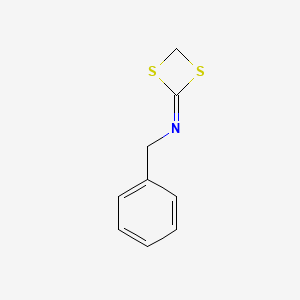
![Diethyl [(cyanomethoxy)methyl]phosphonate](/img/structure/B14614300.png)

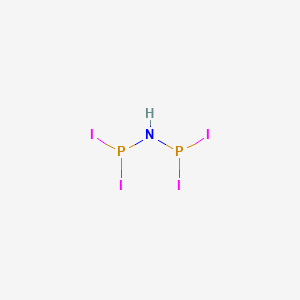
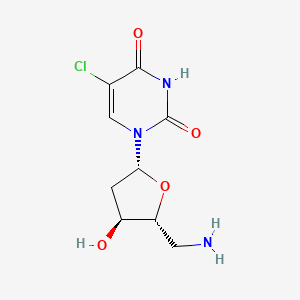
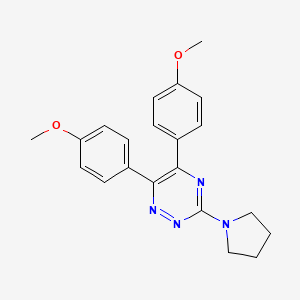
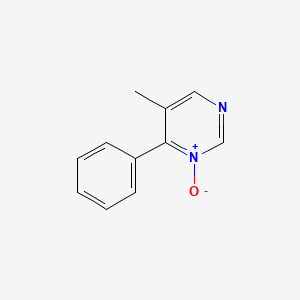
![4-[2-(Benzylsulfanyl)ethoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14614329.png)


